
p38 MAP Kinase Inhibitor III
Overview
Description
ML 3403 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses. This compound has shown significant potential in inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in peripheral blood mononuclear cell assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 3403 involves the formation of a pyridinyl imidazole structure. The key steps include the reaction of 4-fluorophenyl-2-methylthio-1H-imidazole with 2-chloropyridine in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of ML 3403 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ML 3403 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl ring .
Scientific Research Applications
ML 3403 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and proliferation.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacokinetic studies
Mechanism of Action
ML 3403 exerts its effects by selectively inhibiting the p38 MAPK enzyme. This inhibition prevents the phosphorylation and activation of downstream targets involved in the production of pro-inflammatory cytokines. The molecular targets include interleukin-1 beta and tumor necrosis factor-alpha, which are key mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: Known for its high potency and selectivity towards p38 MAPK
Uniqueness of ML 3403
ML 3403 stands out due to its high potency and selectivity for p38 MAPK, with an IC50 value of 0.38 micromolar. It also exhibits low activity against hepatic cytochrome P450 enzymes, making it a safer option for therapeutic applications .
Biological Activity
p38 MAP Kinase Inhibitor III, also known as ML3403, is a selective and reversible inhibitor of p38 MAP kinase, a critical component in various cellular processes including inflammation, stress responses, and cell differentiation. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in treating inflammatory diseases and cancer.
- Chemical Structure : The empirical formula for this compound is , with a CAS number of 581098-48-8.
- Mechanism : It acts as an ATP-competitive inhibitor, binding to the active site of p38 MAP kinase, which prevents the phosphorylation of downstream substrates. This inhibition is crucial in modulating the inflammatory response mediated by cytokines.
Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key findings include:
- Inhibition Potency :
Comparative Analysis with Other Inhibitors
When compared with other p38 MAP kinase inhibitors such as SB 203580, this compound exhibits reduced inhibitory effects on cytochrome P450-2D6 isoform, making it potentially safer for in vivo applications .
Inhibitor | IC50 (µM) | Effect on CYP2D6 | In Vivo ED50 (mg/kg) |
---|---|---|---|
This compound | 0.38 | Reduced | 1.33 |
SB 203580 | Varies | Significant | Not specified |
Case Studies
- Inflammation Models : In a study examining the effects of LPS-induced cytokine release, this compound effectively suppressed TNF-α and IL-1β production in human peripheral blood mononuclear cells (PBMC), demonstrating its potential as an anti-inflammatory agent .
- Cancer Research : The compound has been evaluated for its role in cancer therapy, particularly in models where p38 MAP kinase is implicated in tumor progression and metastasis. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, suggesting further exploration into its use as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms by which p38 MAP Kinase Inhibitor III exerts its effects?
this compound selectively binds to the ATP-binding pocket of p38 MAPK, competitively inhibiting its kinase activity. This prevents phosphorylation of downstream substrates like ATF-2 and MAPKAP-K2, which are critical for pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) . Standard validation involves ELISA-based assays to measure phospho-p38 levels or kinase activity in LPS-stimulated cells .
Q. How should researchers optimize cell-based assays to evaluate p38 MAPK inhibition?
Key steps include:
- Cell type selection : Use primary cells (e.g., peripheral blood mononuclear cells) or cell lines with robust p38 activation (e.g., THP-1 monocytes).
- Stimulation : Apply stressors like LPS (1 µg/ml) or osmotic shock to activate p38 .
- Inhibitor treatment : Pre-incubate cells with the inhibitor (e.g., 0.1–10 µM) for 1–2 hours before stimulation.
- Readouts : Quantify TNF-α via ELISA, phospho-p38 via Western blot, or nuclear translocation of transcription factors (e.g., NF-κB) .
Q. What are the critical controls for experiments using p38 MAPK inhibitors?
- Negative controls : Cells treated with DMSO (vehicle) alone.
- Positive controls : Use well-characterized inhibitors (e.g., SB203580) to benchmark efficacy .
- Off-target checks : Test inhibitors against related kinases (JNK, ERK) to confirm specificity .
Advanced Research Questions
Q. How can conflicting data on inhibitor efficacy across studies be resolved?
Discrepancies often arise from:
- Cell type variability : p38 isoforms (α, β, γ, δ) have distinct roles; validate isoform expression in your model .
- Assay conditions : Differences in LPS concentration, incubation times, or readout sensitivity (e.g., ELISA vs. multiplex assays) .
- Inhibitor stability : Monitor compound degradation in culture media via LC-MS .
- Data normalization : Use internal controls (e.g., total p38 levels) to account for loading variability .
Q. What computational approaches are used to study p38 MAPK-inhibitor binding dynamics?
Advanced methods include:
- Metadynamics simulations : Predict unbinding pathways and estimate kinetic parameters (e.g., koff) .
- Markov state models : Identify rate-limiting steps in inhibitor dissociation .
- Conformational sampling : Generate ligand-bound conformers for flexible docking studies .
- Structural bioinformatics : Analyze hinge-region interactions (e.g., glycine flip) to optimize inhibitor binding .
Q. How does p38 MAPK inhibition influence tumor progression in preclinical models?
p38 has dual roles in cancer:
- Pro-survival : In glioblastoma, p38 inhibition sensitizes cells to temozolomide by reducing DNA repair .
- Pro-apoptotic : In breast cancer, inhibition blocks EMT and metastasis via downregulation of MMPs . Experimental design tips:
- Use isoform-specific inhibitors (e.g., p38α vs. p38β) in xenograft models.
- Combine with pathway-specific readouts (e.g., phospho-MAPKAP-K2 for activity, qPCR for cytokine profiling) .
Q. What strategies address discrepancies between in vitro and in vivo inhibitor efficacy?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .
- Off-target effects : Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
- Microenvironment factors : Test inhibitors in 3D co-culture systems mimicking tumor stroma .
Q. Methodological Considerations
Q. How to validate p38 MAPK inhibition in tissue samples?
- Immunohistochemistry (IHC) : Use phospho-specific antibodies (e.g., anti-pThr180/pTyr182) on fixed sections .
- Laser capture microdissection : Isolate specific cell populations (e.g., tumor vs. stromal cells) for Western blot .
- Bioluminescence imaging : Engineer cells with p38-responsive luciferase reporters for real-time monitoring .
Q. What are the limitations of ATP-competitive p38 inhibitors in long-term studies?
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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